molecular formula C10H10BrF3N2 B4980989 2-(2,2,2-trifluoroethyl)-1-isoindolinimine hydrobromide

2-(2,2,2-trifluoroethyl)-1-isoindolinimine hydrobromide

Cat. No. B4980989
M. Wt: 295.10 g/mol
InChI Key: JAZRZRBRUMXXGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves innovative methods such as copper(I) reagent-promoted hydroxytrifluoromethylation of enamides, leading to the formation of substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-one without the need for base and ligands in air atmosphere at 25 °C (Wang, Shi, & Zeng, 2018). Additionally, diastereoselective synthesis of 1,3-disubstituted isoindolines through Bronsted acid catalysis highlights the efficiency and selectivity in creating complex molecular structures (Tao & Gilbertson, 2018).

Molecular Structure Analysis

The molecular structure and supramolecular properties of N,N'-disubstituted iminoisoindolines were elucidated through synthesis, spectroscopy, X-ray structure, Hirshfeld surface analyses, and DFT calculations, revealing detailed insights into the geometry and electronic structure of these compounds (Bitzer et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds are characterized by their versatility and efficiency. For instance, the CuBr-catalyzed hydroxytrifluoromethylation reaction indicates a preference for attack at a double bond rather than aryl in the reaction process, demonstrating the chemical behavior of trifluoromethyl radicals (Wang, Shi, & Zeng, 2018).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structure, play a crucial role in their application and functionality. The crystal structure of 1,3-bis(N-benzyl-2'-pyridylimino)isoindolin bromide monohydrate solvate provides insight into the arrangement and interactions within the crystal lattice, influencing the physical characteristics of these compounds (Kripli et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the behavior of these compounds under different conditions. For example, the efficient synthesis of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones through Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization demonstrates the chemical versatility and potential for generating diverse molecular architectures (Yu et al., 2017).

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. As a general rule, handling of chemicals should always be done with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for the study and application of this compound would depend on its specific properties and potential uses. Trifluoroethylated compounds are of interest in various fields, including medicinal chemistry, due to their unique properties .

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2.BrH/c11-10(12,13)6-15-5-7-3-1-2-4-8(7)9(15)14;/h1-4,14H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZRZRBRUMXXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1CC(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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